3-ethyl-4-methoxy-N-(2-morpholinoethyl)benzenesulfonamide
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Description
Mechanism of Action
Target of Action
The primary target of 3-ethyl-4-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is the D1 protein of photosystem-II (PS-II) . The D1 protein is a key component of the PS-II complex, which plays a crucial role in the light-dependent reactions of photosynthesis .
Mode of Action
3-ethyl-4-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide binds at the Q B binding site of the D1 protein of PS-II . This binding blocks the electron transfer in photosynthesis . The compound’s interaction with its target results in the inhibition of photosynthesis, which is a vital process for plant growth and survival .
Biochemical Pathways
The compound affects the photosynthesis pathway by inhibiting the PS-II complex . PS-II is responsible for the initial step of photosynthesis, where light energy is converted into chemical energy . By blocking the electron transfer in PS-II, the compound disrupts the photosynthesis process, leading to the cessation of plant growth .
Result of Action
The result of the action of 3-ethyl-4-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is the inhibition of photosynthesis, leading to the cessation of plant growth . This makes it effective as a herbicide, particularly against Phalaris minor, a major weed of wheat crop .
properties
IUPAC Name |
3-ethyl-4-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-3-13-12-14(4-5-15(13)20-2)22(18,19)16-6-7-17-8-10-21-11-9-17/h4-5,12,16H,3,6-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYMTLPDCASWGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCOCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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